Enhanced Lipophilicity (XLogP3) Due to 7-Methyl Substitution vs. Unsubstituted 8-Oxononanoic Acid
The 7-methyl substitution in 7-Methyl-8-oxononanoic acid increases its lipophilicity compared to the unsubstituted analog 8-oxononanoic acid. The target compound has an XLogP3 value of 1.7 [1], while 8-oxononanoic acid has an XLogP3 of approximately 0.93 . This ~0.8 log unit difference corresponds to a nearly 6.3-fold increase in octanol-water partition coefficient, which influences membrane permeability, protein binding, and organic solvent solubility.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.7 (PubChem computed) |
| Comparator Or Baseline | 8-Oxononanoic acid (CAS 25542-64-7): 0.93 (ACD/LogP) |
| Quantified Difference | ΔXLogP3 ≈ 0.77; ~6.3-fold higher partition coefficient |
| Conditions | Computed values from PubChem (target) and ChemSpider/ACD/Labs (comparator) |
Why This Matters
Higher lipophilicity affects compound handling, solvent selection, and potential biological activity; users requiring specific logP profiles for assay development or formulation should select this compound over less lipophilic analogs.
- [1] PubChem. (2025). 7-Methyl-8-oxononanoic acid. XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/7-Methyl-8-oxononanoic-acid View Source
